6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
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Overview
Description
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound with a molecular formula of C11H9ClN6. This compound is known for its unique structure, which combines a triazole ring with a pyrimidine ring, making it a valuable molecule in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and potentially inducing apoptosis within cells .
Pharmacokinetics
These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
The nature of the substituent at the 2-position significantly influences the anti-proliferative activity against MCF-7, with better results for derivatives bearing aryl moieties containing larger and lipophilic functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings, leading to new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which have significant biological and chemical properties .
Scientific Research Applications
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Used in various pharmacological studies.
Uniqueness
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBHJNXJCRGLDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=NC(=N3)N)N=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.